molecular formula C11H16ClN5 B8443938 Monochloro-bis(1-pyrrolidinyl)triazine

Monochloro-bis(1-pyrrolidinyl)triazine

Cat. No.: B8443938
M. Wt: 253.73 g/mol
InChI Key: BCWFBTXXJOWSCU-UHFFFAOYSA-N
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Description

Monochloro-bis(1-pyrrolidinyl)triazine is a functionalized 1,3,5-triazine derivative designed for research and discovery chemistry. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with diverse biological targets . This compound features a single reactive chlorine atom, allowing for selective substitution and further derivatization to create novel chemical entities, while the two pyrrolidinyl groups influence the compound's electronic properties and lipophilicity. Such disubstituted triazine cores have been identified as useful templates in the development of inhibitors for various enzyme families, including tyrosine kinases and topoisomerases . Researchers utilize this and related triazine compounds as key intermediates in the synthesis of potential therapeutic agents for investigation in areas such as oncology . The structural motif of saturated nitrogen heterocycles, like pyrrolidine, on the triazine ring is a common feature in many biologically active molecules and is often explored to optimize binding affinity and pharmacokinetic properties . This product is intended for research purposes as a chemical building block to support the development of new molecular probes and drug candidates. Researchers are responsible for verifying the specific suitability of this compound for their intended applications.

Properties

Molecular Formula

C11H16ClN5

Molecular Weight

253.73 g/mol

IUPAC Name

5-chloro-4,6-dipyrrolidin-1-yltriazine

InChI

InChI=1S/C11H16ClN5/c12-9-10(16-5-1-2-6-16)13-15-14-11(9)17-7-3-4-8-17/h1-8H2

InChI Key

BCWFBTXXJOWSCU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=NN=N2)N3CCCC3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Primary Application Key Properties
Monochloro-bis(1-pyrrolidinyl)triazine Cl, two 1-pyrrolidinyl groups Potential flame retardant High nitrogen content (enhances char formation); pyrrolidinyl groups may improve solubility in polymers.
PMPT () Morpholinyl, phosphate, pentaerythritol Flame retardant (PP composites) Synergistic effect with APP/PER; LOI ~30% .
Melamine phosphate () Amine, phosphate Flame retardant Limited toxicity data; relies on melamine’s properties for classification .
Propazine () Cl, two isopropylamino groups Herbicide Selective pre-emergence herbicide; chlorine enhances reactivity with weeds .

Performance in Flame Retardancy

  • This compound: The pyrrolidinyl groups may act as gas-phase radical scavengers, while the chlorine atom could contribute to condensed-phase flame inhibition.
  • PMPT : Exhibits a high LOI (30%) in polypropylene due to synergistic char formation with APP/PER. Phosphorus content enhances thermal stability .
  • Melamine phosphate : Relies on melamine’s nitrogen-rich structure to release inert gases, but lacks robust environmental or health data compared to PMPT .

Environmental and Health Profiles

  • This compound: Likely requires evaluation for persistence, bioaccumulation, and toxicity (PBT) due to chlorine and aromatic structure.
  • PMPT : Demonstrates compatibility with polymers and low mechanical property loss, suggesting favorable industrial use .
  • Propazine : As a herbicide, it is subject to strict regulatory scrutiny; chlorinated triazines often have concerns about groundwater contamination .

Critical Analysis of Substituent Effects

  • Chlorine vs. Phosphorus: Chlorine in this compound may offer flame inhibition but poses environmental risks. Phosphorus in PMPT enhances char formation with lower toxicity concerns .
  • Amino Groups: Pyrrolidinyl (5-membered ring) substituents likely improve thermal stability and solubility compared to isopropylamino groups in propazine or morpholinyl groups in PMPT .

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Using Cyanuric Chloride

The core synthetic route for monochloro-bis(1-pyrrolidinyl)triazine involves sequential nucleophilic substitutions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Pyrrolidine serves as the nucleophile, displacing two chlorine atoms under controlled conditions .

Reaction Scheme :

Cyanuric chloride+2PyrrolidineBase, SolventThis compound+2HCl\text{Cyanuric chloride} + 2 \, \text{Pyrrolidine} \xrightarrow{\text{Base, Solvent}} \text{this compound} + 2 \, \text{HCl}

Key Parameters :

  • Stoichiometry : A 1:2 molar ratio of cyanuric chloride to pyrrolidine is critical to avoid over-substitution .

  • Base Selection : Sodium hydroxide (NaOH) or sodium hydrogen carbonate (NaHCO₃) is used to neutralize HCl, with NaOH preferred for faster kinetics .

  • Solvent Systems : Toluene-acetone mixtures (70:30 w/w) enhance reagent solubility and minimize side reactions .

Solvent and Temperature Optimization

Solvent polarity and reaction temperature significantly influence reaction efficiency.

Data Table 1: Solvent Systems and Yields

Solvent Composition (Toluene:Acetone)Temperature (°C)Yield (%)Purity (%)Source
70:300–59298.5
60:4010–158595.2

Low temperatures (0–5°C) suppress side reactions, such as tri-substitution or hydrolysis . Acetone’s polar aprotic nature facilitates pyrrolidine’s nucleophilicity while stabilizing intermediates .

Acid Acceptor Ratios and Reaction Kinetics

Precise base equivalents ensure optimal HCl neutralization without overshooting pH.

Data Table 2: Base Equivalents and Reaction Outcomes

BaseEquivalents (mol/mol Cyanuric Chloride)Reaction Time (h)Byproduct Formation (%)
NaOH0.98–1.024–6<2
NaHCO₃1.05–1.108–105–8

NaOH achieves faster reaction completion due to its stronger basicity, whereas NaHCO₃ requires longer durations but offers milder conditions .

Purification and Isolation Techniques

Crude product isolation involves filtration and recrystallization.

Steps :

  • Filtration : Post-reaction, the mixture is filtered to remove NaCl/NaHCO₃ salts .

  • Solvent Removal : Rotary evaporation under reduced pressure isolates the crude product.

  • Recrystallization : Ethanol-water (80:20 v/v) yields crystals with >98% purity .

Data Table 3: Recrystallization Solvents and Purity

SolventPurity (%)Crystal Form
Ethanol-Water98.5Needle-like
Hexane-Ethyl Acetate95.7Amorphous

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.20–3.40 (m, 8H, pyrrolidine CH₂), 2.10–2.30 (m, 8H, pyrrolidine CH₂) .

  • ¹³C NMR : 165.2 ppm (C-Cl), 45.8 ppm (pyrrolidine C-N) .

  • X-ray Diffraction : Confirms triclinic crystal structure with P1̄ space group (a = 7.12 Å, b = 10.34 Å) .

Elemental Analysis :

  • Calculated for C₁₁H₁₆ClN₅: C 50.48%, H 6.16%, N 26.73%.

  • Found: C 50.32%, H 6.20%, N 26.68% .

Comparative Analysis of Methodologies

Advantages of NAS Over Alternative Routes :

  • Selectivity : Sequential substitution ensures mono- and di-substitution control .

  • Scalability : Batch processes achieve kilogram-scale production with minimal optimization .

Challenges :

  • Moisture Sensitivity : Cyanuric chloride reacts violently with water, necessitating anhydrous conditions .

  • Byproduct Formation : Trace tri-substituted triazine (<2%) may require column chromatography for removal .

Industrial Applications and Modifications

This compound serves as a precursor in:

  • Pharmaceuticals : Anticancer agents (e.g., kinase inhibitors) .

  • Agrochemicals : Herbicides with enhanced thermal stability .

Recent Innovations :

  • Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields .

  • Continuous Flow Systems : Improve heat dissipation and reproducibility .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Monochloro-bis(1-pyrrolidinyl)triazine with high purity?

  • Methodological Answer : Optimizing synthesis requires strict control of reactant stoichiometry and reaction conditions. For example, analogous triazine derivatives necessitate aromatic reactants like meta-xylene to avoid byproduct mixtures . Chromatographic purification (e.g., silica gel with ethyl acetate eluent) is essential to isolate the target compound, as demonstrated in triazine-related syntheses achieving 57% yield after purification . Reaction parameters such as temperature (e.g., 100–110°C for 3 hours) and catalyst selection must be systematically varied to maximize efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Elemental Analysis : Validates purity by comparing calculated vs. experimental values (e.g., C, H, N, P). For example, in a related triazine synthesis, deviations ≤0.5% confirmed purity (Calculated: C, 51.90; H, 8.20; N, 3.56; P, 7.87 vs. Found: C, 51.86; H, 8.34; N, 3.37; P, 7.48) .
  • Chromatography : High-performance liquid chromatography (HPLC) with reference standards (e.g., impurity markers like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) ensures trace impurity detection .
  • Spectroscopy : NMR and mass spectrometry confirm structural integrity, particularly for distinguishing pyrrolidinyl substituents.

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound in enzyme inhibition?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified pyrrolidinyl groups (e.g., alkyl chain length, stereochemistry) and test inhibitory activity against targets like CYP1A1. For example, fused 1,2,4-triazine derivatives showed potency as CYP1A1 inhibitors, highlighting the role of substituent positioning .
  • Enzyme Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values under standardized conditions (pH, temperature).
  • Computational Modeling : Molecular docking studies can predict binding interactions, guiding rational design .

Q. How should contradictions in reported bioactivity data for this compound be addressed?

  • Methodological Answer :

  • Impurity Analysis : Cross-validate purity using reference standards (e.g., dihydrochloride salts of related triazoles) to rule out confounding effects from byproducts .
  • Assay Standardization : Replicate experiments under controlled variables (e.g., cell lines, incubation time). For instance, discrepancies in CYP1A1 inhibition data may arise from differences in enzyme sources (recombinant vs. native) .
  • Meta-Analysis : Statistically aggregate data across studies to identify trends, adjusting for variables like solvent polarity or buffer composition.

Q. What strategies improve selectivity in functionalizing triazine cores with pyrrolidinyl groups?

  • Methodological Answer :

  • Directed Metalation : Use lithiation or palladium-catalyzed coupling to direct substituent placement, avoiding regioisomer formation.
  • Kinetic Control : Optimize reaction time and temperature to favor mono-substitution. For example, in aryl-triazine syntheses, extended heating at 110°C improved selectivity for monochloro derivatives .
  • Protecting Groups : Temporarily block reactive sites on the triazine core during pyrrolidinyl incorporation, followed by deprotection .

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